molecular formula C20H24N4O2 B10924723 (2-ethylpiperidin-1-yl)[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

(2-ethylpiperidin-1-yl)[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

Cat. No.: B10924723
M. Wt: 352.4 g/mol
InChI Key: SRXMBBFWQZNITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-ETHYLPIPERIDINO)[6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a piperidine ring and a furan ring, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHYLPIPERIDINO)[6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 1H-pyrazolo[3,4-b]pyridine derivatives with appropriate aldehydes and amines under controlled conditions. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as palladium on carbon (Pd/C) or sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-ETHYLPIPERIDINO)[6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(2-ETHYLPIPERIDINO)[6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-ETHYLPIPERIDINO)[6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ETHYLPIPERIDINO)[6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-[6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C20H24N4O2/c1-4-14-8-5-6-10-24(14)20(25)15-12-16(17-9-7-11-26-17)21-19-18(15)13(2)22-23(19)3/h7,9,11-12,14H,4-6,8,10H2,1-3H3

InChI Key

SRXMBBFWQZNITF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.